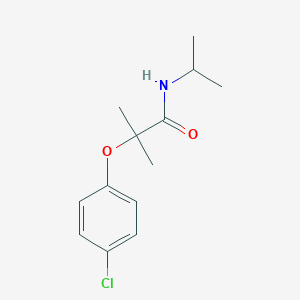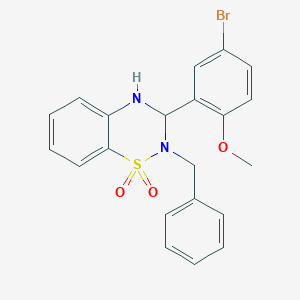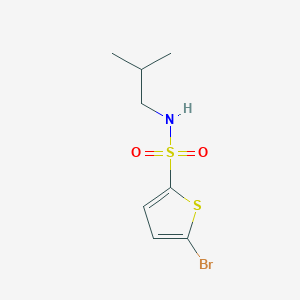
2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide is an organic compound that belongs to the class of chlorophenoxy compounds. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. The compound is characterized by the presence of a chlorophenoxy group attached to a propanamide backbone, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide typically involves the reaction of 4-chlorophenol with isopropylamine and 2-methylpropanoyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Step 1: 4-chlorophenol is reacted with 2-methylpropanoyl chloride in the presence of a base such as pyridine to form 2-(4-chlorophenoxy)-2-methylpropanoic acid.
Step 2: The resulting acid is then reacted with isopropylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in microorganisms, resulting in antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2-(4-chlorophenoxy)propionic acid: Another chlorophenoxy compound with herbicidal properties.
4-chlorophenoxyacetic acid: A compound used in the synthesis of various agrochemicals.
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-(propan-2-yl)propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a chlorophenoxy group with an isopropyl and methyl-substituted propanamide backbone makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H18ClNO2 |
|---|---|
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-2-methyl-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C13H18ClNO2/c1-9(2)15-12(16)13(3,4)17-11-7-5-10(14)6-8-11/h5-9H,1-4H3,(H,15,16) |
InChI-Schlüssel |
GVCTUJJQCNIZCJ-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CC(C)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-dichloro-4-methoxy-N-[4-(3-toluidinosulfonyl)phenyl]benzenesulfonamide](/img/structure/B297009.png)
![Ethyl 2-[({3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetyl)amino]benzoate](/img/structure/B297010.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide](/img/structure/B297011.png)
![N-(2-isopropylphenyl)-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297012.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297013.png)
![N-[1,1'-biphenyl]-2-yl-2-[4-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297016.png)
![Ethyl 2-({[2-fluoro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297017.png)

![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide](/img/structure/B297021.png)
![2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B297022.png)


![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297031.png)
